molecular formula C16H22N2O4 B12997392 2-(3-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)aceticacid

2-(3-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)aceticacid

Cat. No.: B12997392
M. Wt: 306.36 g/mol
InChI Key: FYRWWMQPROWMSE-UHFFFAOYSA-N
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Description

2-(3-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is a complex organic compound that features a pyrrolidine ring substituted with a benzyloxy group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid typically involves multiple steps. One common approach is the reaction of pyrrolidine derivatives with benzyloxy-substituted acetic acid precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxy group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(((2-(Benzyloxy)-2-oxoethyl)amino)methyl)pyrrolidin-1-yl)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

2-[3-[[(2-oxo-2-phenylmethoxyethyl)amino]methyl]pyrrolidin-1-yl]acetic acid

InChI

InChI=1S/C16H22N2O4/c19-15(20)11-18-7-6-14(10-18)8-17-9-16(21)22-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,19,20)

InChI Key

FYRWWMQPROWMSE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CNCC(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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